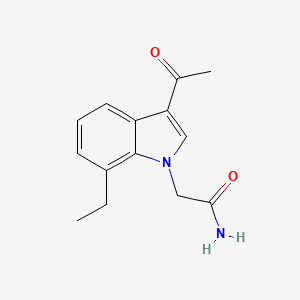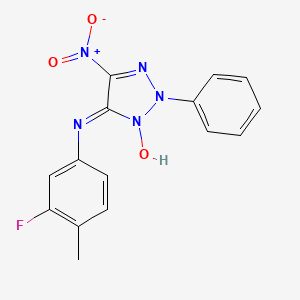![molecular formula C25H26N4O4 B4197972 4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)
4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Descripción general
Descripción
4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, commonly known as JWH-200, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of JWH compounds, which are structurally similar to THC, the active ingredient in marijuana. JWH-200 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body.
Mecanismo De Acción
JWH-200 acts as a partial agonist of the CB1 and CB2 receptors in the brain and peripheral tissues. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. JWH-200 has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects
JWH-200 has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anxiolytic and anti-depressant effects. JWH-200 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-200 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on these receptors. However, JWH-200 has several limitations as well. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has been shown to have some toxicity in vitro, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on JWH-200. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 and CB2 receptors. Another area of interest is the study of the effects of JWH-200 on the endocannabinoid system in different animal models. Finally, there is a need for further research on the potential therapeutic uses of JWH-200, particularly in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
JWH-200 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for the psychoactive effects of marijuana. JWH-200 has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c30-25(21-6-5-19-3-1-2-4-20(19)17-21)28-11-9-26(10-12-28)22-7-8-23(29(31)32)24(18-22)27-13-15-33-16-14-27/h1-8,17-18H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHHWPAYPOTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[4-(2-Naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4197891.png)


![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4197924.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)
![5-(3-methoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197937.png)

![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4197950.png)
![N,N-dimethyl-5-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B4197957.png)
![N-(4-methylphenyl)-N'-[2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)ethyl]ethanediamide](/img/structure/B4197966.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4197989.png)